5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Rufinamide: An antiepileptic drug with a triazole ring.
These compounds share the triazole core structure but differ in their specific substituents and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-14-4-2-3-13(9-14)20-17(24)15-16(19)23(22-21-15)10-11-5-7-12(18)8-6-11/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQWEKCFBWHBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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